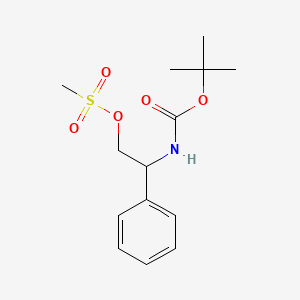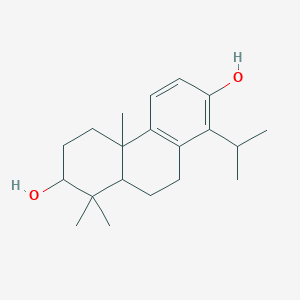![molecular formula C18H22NaO8P2+ B15285403 Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B15285403.png)
Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of diethylstilbestrol, a compound that was widely used in the past for various medical purposes, including hormone therapy and cancer treatment . Stilphostrol is known for its estrogenic properties and has been used in the treatment of prostate cancer and other hormone-related conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stilphostrol is synthesized through the phosphorylation of diethylstilbestrol. The process involves the reaction of diethylstilbestrol with phosphoric acid or its derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete phosphorylation .
Industrial Production Methods
In industrial settings, the production of stilphostrol involves large-scale chemical reactors where diethylstilbestrol is reacted with phosphoric acid derivatives. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH . The final product is then purified through crystallization or other separation techniques to obtain stilphostrol in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Stilphostrol undergoes various chemical reactions, including:
Oxidation: Stilphostrol can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of stilphostrol can lead to the formation of dihydro derivatives.
Substitution: Stilphostrol can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of stilphostrol, such as quinones, dihydro derivatives, and substituted phenols .
Applications De Recherche Scientifique
Stilphostrol has been extensively studied for its applications in various fields:
Mécanisme D'action
Stilphostrol exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells . This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes . The activation of these genes leads to various physiological effects, including the regulation of reproductive functions, cell growth, and differentiation .
Comparaison Avec Des Composés Similaires
Stilphostrol is part of a group of nonsteroidal estrogens known as stilbestrols. Similar compounds include:
Diethylstilbestrol (DES): A more potent estrogenic compound with similar applications but higher associated risks.
Hexestrol: Another nonsteroidal estrogen with similar properties but different pharmacokinetics.
Benzestrol: A close analogue of stilphostrol with slightly different chemical structure and potency.
Compared to these compounds, stilphostrol is unique in its specific phosphorylation, which affects its solubility, bioavailability, and overall pharmacological profile .
Propriétés
IUPAC Name |
sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2.Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);/q;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCMCIRPZMNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NaO8P2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate](/img/structure/B15285323.png)
![4-Chloro-5-iodo-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15285324.png)
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate](/img/structure/B15285332.png)
![Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15285339.png)
![spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride](/img/structure/B15285350.png)

![6-(15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B15285358.png)


![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B15285390.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)


